molecular formula C18H24N2O3 B570388 Saxagliptin-cyclisches Amid CAS No. 1350800-77-9

Saxagliptin-cyclisches Amid

Katalognummer: B570388
CAS-Nummer: 1350800-77-9
Molekulargewicht: 316.401
InChI-Schlüssel: ZHBXKHDARSBKNT-YGADWWLDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Saxagliptin Cyclic Amide is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. Saxagliptin Cyclic Amide is formed as an impurity during the degradation of saxagliptin in solid dosage forms . This compound is of interest due to its potential impact on the stability and efficacy of saxagliptin formulations.

Wissenschaftliche Forschungsanwendungen

Chemistry

  • Degradation Pathways : Research has focused on the degradation pathways and stability of saxagliptin formulations. Understanding these pathways helps in optimizing drug formulations to enhance shelf life and efficacy.
  • Analytical Techniques : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has been employed to study saxagliptin's forced degradation products, providing insights into its stability under various conditions .

Biology

  • Metabolic Pathways : Studies have investigated the metabolic pathways of saxagliptin and its cyclic amide form, revealing interactions with cytochrome P450 isoforms which are critical for drug metabolism .
  • Toxicological Effects : Research has highlighted potential toxicological effects related to saxagliptin's metabolites, particularly concerning drug-induced liver injury due to covalent binding with thiol groups in proteins .

Medicine

  • Clinical Efficacy : Clinical studies have demonstrated the efficacy of saxagliptin in improving glycemic control in patients with type 2 diabetes. Its unique properties allow it to maintain prolonged binding to DPP-4, resulting in sustained therapeutic effects .
  • Safety Profiles : Investigations into the safety profiles of saxagliptin and its cyclic amide have emphasized the importance of understanding impurities and their impact on drug safety and efficacy .

Case Studies

Several case studies have illustrated the applications of saxagliptin cyclic amide in clinical settings:

  • Clinical Trials : A study involving patients with type 2 diabetes demonstrated that saxagliptin significantly improved glycemic control compared to placebo over a 24-week period, highlighting its effectiveness as a therapeutic agent .
  • Metabolite Analysis : Research on the metabolites of saxagliptin revealed that certain metabolites could potentially lead to adverse effects, necessitating further exploration into their pharmacokinetics and safety profiles .
  • Drug Interaction Studies : Studies assessing interactions between saxagliptin and other medications indicated that co-administration with drugs affecting cytochrome P450 enzymes could alter its metabolism, emphasizing the need for careful monitoring during treatment.

Wirkmechanismus

Target of Action

Saxagliptin Cyclic Amide primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels.

Mode of Action

Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 . By inhibiting DPP-4, saxagliptin increases intact plasma GLP-1 and GIP concentrations, augmenting glucose-dependent insulin secretion .

Biochemical Pathways

The inhibition of DPP-4 by saxagliptin leads to an increase in the concentration of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion . This results in better regulation of blood glucose levels. Saxagliptin can also covalently bind to the thiol groups of cysteine residues of endogenous proteins in vivo , indicating the potential for saxagliptin to cause drug-induced liver injury.

Pharmacokinetics

Saxagliptin is orally absorbed and can be administered with or without food . It is primarily metabolized by cytochrome P450 (CYP) 3A4/5 to an active metabolite, 5-hydroxy saxagliptin . The half-life of plasma DPP-4 inhibition with saxagliptin 5 mg is approximately 27 hours, supporting a once-daily dosing regimen . Saxagliptin is eliminated by a combination of renal and hepatic clearance .

Result of Action

The primary result of saxagliptin’s action is the improved regulation of blood glucose levels. This is achieved through the augmentation of glucose-dependent insulin secretion, facilitated by increased concentrations of GLP-1 and GIP .

Action Environment

The action of saxagliptin can be influenced by environmental factors. For instance, the formation of acidic polyethylene glycol (PEG) degradation products can lower the micro-environmental pH, which in turn lowers the formation of the main saxagliptin degradation product, epi-cyclic amidine . This results in better resistance of the formulation to high relative humidity conditions . Additionally, the dose of saxagliptin should be limited to 2.5 mg once daily when coadministered with strong CYP inhibitors due to increased saxagliptin exposure .

Analyse Chemischer Reaktionen

Types of Reactions: Saxagliptin Cyclic Amide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Typically occurs under acidic or basic conditions.

    Oxidation: Often facilitated by oxidizing agents such as hydrogen peroxide.

    Substitution: Requires nucleophilic reagents like L-cysteine under physiological conditions.

Major Products Formed:

  • Saxagliptin Formyl Amide Impurity
  • 5-Hydroxysaxagliptin
  • Thiazolinic Acid Metabolites

Vergleich Mit ähnlichen Verbindungen

  • Vildagliptin
  • Sitagliptin
  • Linagliptin

Comparison: Saxagliptin Cyclic Amide is unique due to its formation as a degradation product and its specific chemical structure. Unlike vildagliptin and sitagliptin, saxagliptin has a cyanopyrrolidine group that reacts with nucleophiles like L-cysteine to form thiazolinic acid metabolites . This unique reactivity can lead to different metabolic and toxicological profiles compared to other DPP-4 inhibitors.

Biologische Aktivität

Saxagliptin Cyclic Amide is a derivative of saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor widely used in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity of Saxagliptin Cyclic Amide, including its mechanism of action, pharmacokinetics, and various research findings.

Target Enzyme: Dipeptidyl Peptidase-4 (DPP-4)
Saxagliptin Cyclic Amide primarily inhibits the DPP-4 enzyme, which plays a crucial role in the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin increases the levels of active GLP-1 and GIP, enhancing glucose-dependent insulin secretion and improving blood glucose regulation .

Covalent Bond Formation
Saxagliptin forms a reversible, histidine-assisted covalent bond with the S630 hydroxyl oxygen on DPP-4 through its nitrile group. This interaction is essential for its inhibitory activity .

Pharmacokinetics

Saxagliptin is characterized by its favorable pharmacokinetic profile:

  • Absorption : Orally absorbed with a bioavailability of approximately 67% .
  • Peak Concentration (Tmax) : Achieved within 2 hours for saxagliptin and 4 hours for its active metabolite BMS-510849 .
  • Half-Life (t1/2) : Ranges from 2.2 to 3.8 hours for saxagliptin .
  • Metabolism : Primarily mediated by cytochrome P450 3A4/5, producing an active metabolite with reduced potency .

Clinical Studies

Numerous clinical studies have demonstrated the efficacy and safety of saxagliptin in managing T2DM. For instance:

  • A double-blind study involving 40 patients showed that saxagliptin significantly reduced HbA1c levels compared to placebo .
  • Another study highlighted saxagliptin's nephroprotective effects alongside its anti-inflammatory properties, contributing to improved metabolic outcomes in diabetic patients .

Case Studies

Research has also identified potential adverse effects associated with saxagliptin:

  • A case report documented drug-induced liver injury in a patient taking saxagliptin combined with metformin. This underscores the importance of monitoring liver function in patients receiving this medication .
  • The formation of thiazoline-containing thiol metabolites was observed in male rats administered saxagliptin, indicating possible interactions with endogenous proteins that could lead to toxicity .

Comparative Analysis

Saxagliptin Cyclic Amide can be compared with other DPP-4 inhibitors based on their potency and selectivity:

CompoundDPP-4 Inhibition PotencyUnique Features
Saxagliptin1.3 nMCyanopyrrolidine structure; reversible inhibition
Sitagliptin18 nMLess potent than saxagliptin
Vildagliptin13 nMSimilar structure but different metabolic pathways
LinagliptinNot directly comparableDoes not form reactive metabolites

Eigenschaften

IUPAC Name

(2S,4S,6R,9S)-9-(3-hydroxy-1-adamantyl)-1,8-diazatricyclo[4.4.0.02,4]decane-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-15-13-3-11-2-12(11)20(13)16(22)14(19-15)17-4-9-1-10(5-17)7-18(23,6-9)8-17/h9-14,23H,1-8H2,(H,19,21)/t9?,10?,11-,12-,13+,14+,17?,18?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBXKHDARSBKNT-YGADWWLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N3C(C2)C(=O)NC(C3=O)C45CC6CC(C4)CC(C6)(C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1N3[C@H](C2)C(=O)N[C@H](C3=O)C45CC6CC(C4)CC(C6)(C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.